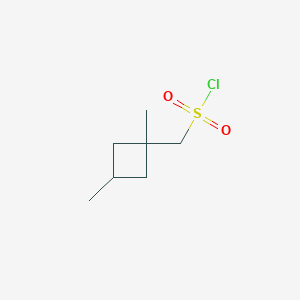

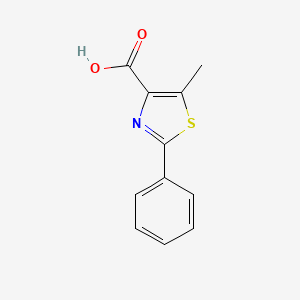

![molecular formula C18H17N3O2S B2520214 N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 402954-19-2](/img/structure/B2520214.png)

N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a compound that belongs to the class of pyridine and thienopyridine derivatives . These compounds are known for their biological activity and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution . The resulting chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . This is then used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis

The molecular structure of these compounds is confirmed chemically by their preparations with other pathways and their spectral data . For example, one of the compounds synthesized in a similar process had an IR spectrum with peaks at 3477–3397 cm−1 (NH2), 3318 cm−1 (NH), and 1631 cm−1 (C=O) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of the chalcone with 2-cyanothioacetamide to form the corresponding pyridinethione . This is then used as a precursor to synthesize the targeted thienopyridine derivatives .Physical And Chemical Properties Analysis

One of the synthesized compounds in a similar process was a yellow solid with a melting point of 230–232 °C . Its IR spectrum had peaks at 3477–3397 cm−1 (NH2), 3318 cm−1 (NH), and 1631 cm−1 (C=O) .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been used in the synthesis of new pyridothienopyrimidines and pyridothienotriazines, demonstrating its utility in creating diverse heterocyclic compounds with potential applications in various fields of chemistry and pharmaceuticals (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

- It is also involved in reactions that lead to the formation of novel pyridothienopyrimidines, pyridothienopyrimidothiazines, and triazolopyridothienopyrimidines, showcasing its versatility as a building block in organic synthesis (Bakhite, Radwan, & El-Dean, 2000).

Biological Activities

- This compound has been used in the synthesis of arylazothiazole disperse dyes with demonstrated antimicrobial and antitumor activities, suggesting its potential application in the development of bioactive materials (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

- Research has also explored its role in the creation of allosteric potentiators of muscarinic acetylcholine receptors, indicating potential applications in the treatment of neurological disorders (Brady et al., 2008).

Antimicrobial Applications

- Some derivatives synthesized from this compound have been tested for their antimicrobial activities, underscoring its significance in the development of new antimicrobial agents (El-Essawy, Hawatta, Abdel-Megied, & El-Sherbeny, 2010).

Potential in Drug Development

- It has been involved in the synthesis of compounds with antiproliferative activities against enzymes like phospholipase C, highlighting its potential in the development of anticancer drugs (van Rensburg et al., 2017).

Mechanism of Action

While the exact mechanism of action of “N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is not specified in the available data, similar compounds have been shown to exhibit antimicrobial activity . The relationship between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties was discussed in the structure-activity relationship (SAR) study .

Future Directions

The future directions for “N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” and similar compounds could involve further exploration of their antimicrobial properties . Additionally, the relationship between the chemical structure of these compounds and their antimicrobial properties could be further investigated in structure-activity relationship (SAR) studies .

properties

IUPAC Name |

N-(4-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-9-8-10(2)20-18-14(9)15(19)16(24-18)17(23)21-13-6-4-12(5-7-13)11(3)22/h4-8H,19H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZQLKXFKWGWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

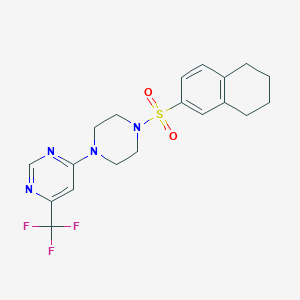

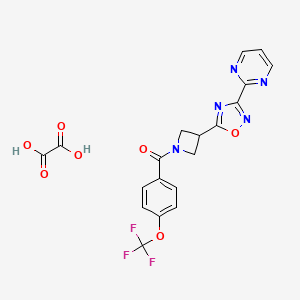

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2520131.png)

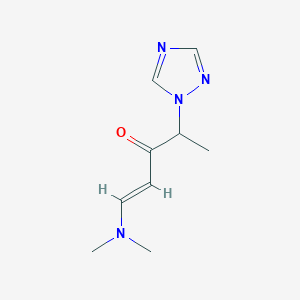

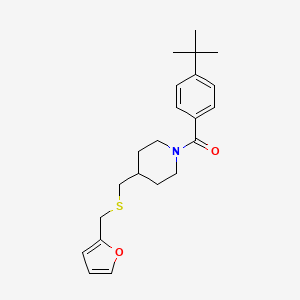

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)

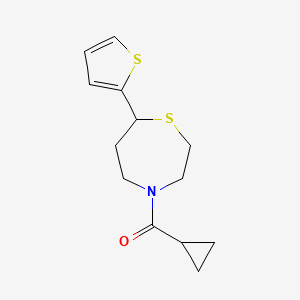

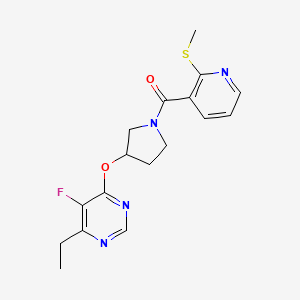

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)

![2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2520152.png)

![N-[(1-Methylindazol-6-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2520153.png)

![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)